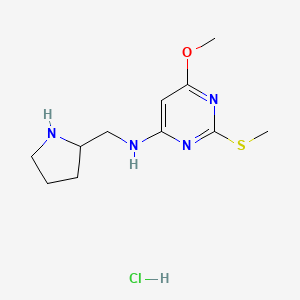
4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chloro-3-nitrophenyl-1,2-dihydro-3H-pyrazol-3-one, is a compound used in a variety of scientific research applications. It is a versatile molecule that has the potential to be used in a variety of experiments and studies, including those related to drug discovery, biochemistry, and physiology. This compound is also known for its ability to act as an inhibitor for some enzymes, including cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to the one , showcasing their anti-inflammatory and antibacterial activities. This process offers advantages in yield, environmental friendliness, and reaction times over conventional methods. The synthesized compounds displayed promising anti-inflammatory and antibacterial properties, with certain derivatives showing potent activities. The in silico prediction of toxicities and drug score profiles indicated their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Synthesis and Spectroscopic Characterization
Another research effort focused on the synthesis and spectroscopic characterization of a compound closely related to the targeted molecule. The study provided insights into the structural aspects of the synthesized compound, underpinning the significance of detailed chemical analysis in understanding its potential applications. This foundational work is crucial for further exploring the compound's utility in various biological and chemical contexts (Salian et al., 2017).
Antimicrobial Study of Linked Heterocyclics
Research into linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one frameworks revealed their antimicrobial efficacy against various bacteria and fungi. Compounds with specific moieties demonstrated good inhibitory activity, highlighting the compound's potential in antimicrobial drug development. This study underscores the importance of heterocyclic chemistry in discovering new therapeutic agents (Reddy et al., 2010).
Anticancer and Antimicrobial Activity Studies
An investigation into the biological functions of a related compound found it exhibited antifungal and antibacterial effects. Molecular docking studies identified its potential interactions with different proteins, suggesting its utility in developing antimicrobial and anticancer therapies. This research emphasizes the compound's versatility and its potential role in pharmaceutical development (Viji et al., 2020).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-6-4-10(5-7-11)14-9-17-18(15(14)20)12-2-1-3-13(8-12)19(21)22/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMOWYIIHMOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

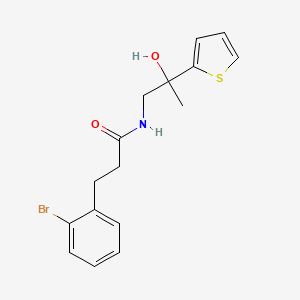
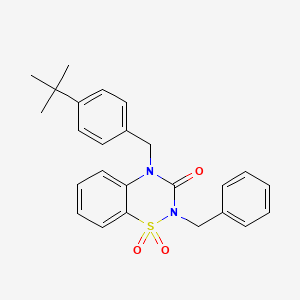
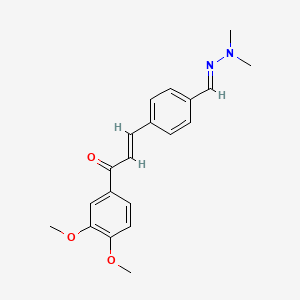
![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)
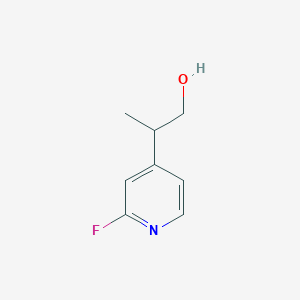
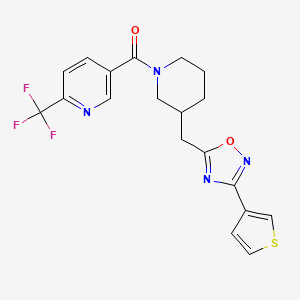

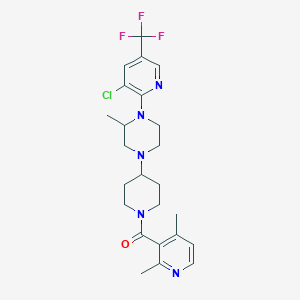
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)
![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)
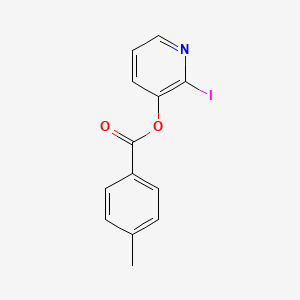
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
